2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Overview
Description
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4Cl3NO4S2. It is known for its unique properties and is used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
The synthesis of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride typically involves the chlorination and nitration of thiophene derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride can be compared with similar compounds such as:
2,5-Dichlorothiophene-3-sulfonyl chloride: This compound lacks the nitro group, which affects its reactivity and applications.
4-Nitrothiophene-3-sulfonyl chloride: This compound has a similar structure but different substitution patterns, leading to variations in its chemical behavior.
The presence of both chloro and nitro groups in this compound makes it unique and versatile for various applications .
Biological Activity
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS No. 59768-12-6) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Formula: C₄Cl₃NO₄S
Molecular Weight: 296.54 g/mol
Structure: The compound features a thiophene ring substituted with two chlorine atoms and a nitro group, contributing to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
- Cell Signaling Modulation: It affects cell signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells.
Anticancer Properties
Research indicates that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 0.52 |
This compound | MCF-7 | 4.0 |
This compound | HeLa | 4.5 |
These results suggest that the compound may be a promising candidate for further development in cancer therapies, particularly for colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate potential effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited. Further investigations are needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies
- Study on Anticancer Activity : A study investigated the anticancer effects of thiophene derivatives similar to this compound on human tumor cell lines. The results demonstrated that modifications in the thiophene structure significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug development .
- Toxicological Assessment : Toxicological evaluations indicate that exposure to high concentrations of this compound can lead to respiratory irritations and potential long-term health effects. Safety data sheets emphasize the need for caution due to its irritant properties .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains under-researched. However, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic applications:
- Absorption : Likely varies based on the route of administration; more studies are needed.
- Distribution : The compound's lipophilicity suggests a tendency for tissue accumulation.
- Metabolism : Potential metabolic pathways should be explored to assess bioactivation or detoxification processes.
- Excretion : Understanding excretion routes will help in evaluating safety profiles.
Properties
IUPAC Name |
2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORQLAKLUIWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380413 | |
Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59768-12-6 | |
Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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